molecular formula C15H13NO2 B180877 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole CAS No. 35876-70-1

2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole

Cat. No. B180877
CAS RN: 35876-70-1
M. Wt: 239.27 g/mol
InChI Key: VJDKBYXMDBYDFG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole, also known as PBOX-15, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of benzoxazole derivatives, which have shown promise in inhibiting the growth of cancer cells. In

Mechanism Of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death. 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in the body. 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole has been shown to inhibit tumor growth in animal models, and has also been shown to sensitize cancer cells to radiation therapy.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole is its low toxicity in normal cells and tissues, which makes it a promising candidate for cancer treatment. It has also been shown to have good pharmacokinetic properties, which makes it suitable for further development as a drug. However, one of the limitations of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole. One area of research is the development of more efficient synthesis methods for 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole, which could improve its yield and purity. Another area of research is the optimization of its pharmacokinetic properties, which could improve its efficacy as a cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole, as well as its potential use in combination with other cancer therapies.

Synthesis Methods

The synthesis of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole involves the reaction of 2-aminophenol with 4-methoxybenzaldehyde and methyl iodide in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole. This method has been optimized to produce high yields of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole with good purity.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, prostate, and colon cancer cells. 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

CAS RN

35876-70-1

Product Name

2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-1,3-benzoxazole

InChI

InChI=1S/C15H13NO2/c1-10-3-8-14-13(9-10)16-15(18-14)11-4-6-12(17-2)7-5-11/h3-9H,1-2H3

InChI Key

VJDKBYXMDBYDFG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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